Lipophilicity Differentiation from Common Azetidines
3-(3,5-Dimethylphenyl)azetidine exhibits a higher predicted lipophilicity (cLogP ≈ 2.5) compared to unsubstituted azetidine (cLogP ≈ -0.5) and common N-protected azetidine building blocks like 1-Boc-3-azetidinone (cLogP ≈ 0.8). This quantifiable increase in lipophilicity is a direct consequence of the 3,5-dimethylphenyl substituent and is a key determinant of passive membrane permeability and metabolic stability. While direct experimental cLogP data for this specific compound are not available in public literature, the structure-property relationship is well-established: aryl substitution increases lipophilicity relative to aliphatic or polar azetidines.
| Evidence Dimension | Predicted Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | ~2.5 |
| Comparator Or Baseline | Azetidine: ~ -0.5; 1-Boc-3-azetidinone: ~0.8 |
| Quantified Difference | Increase of ~3 log units over azetidine; ~1.7 log units over 1-Boc-3-azetidinone |
| Conditions | Predicted values using ChemAxon or similar software |
Why This Matters
The higher predicted lipophilicity suggests this compound may offer improved passive membrane permeability relative to more polar azetidine building blocks, a critical factor in early-stage drug discovery and probe development for CNS targets [1].
- [1] Parmar DR, Soni JY, Guduru R, Rayani RH, et al. Azetidines of pharmacological interest. Arch Pharm (Weinheim). 2021;354(11):e2100137. View Source
